1-Methyl-2-(piperidin-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-methyl-2-piperidin-3-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
PWSJAIIKSWLWET-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Methyl 2 Piperidin 3 Yl Piperidine Analogues
Established Approaches for Piperidine (B6355638) Ring Formation
The formation of the piperidine ring is a well-trodden path in organic synthesis, with several robust methods available to chemists. These can be broadly categorized into reactions that form the saturated heterocycle from an acyclic precursor or through the reduction of a pre-existing aromatic pyridine (B92270) ring.
Catalytic Hydrogenation and Reductive Synthesis of Saturated Nitrogen Heterocycles
Catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. nih.gov This approach typically involves the use of a metal catalyst, such as platinum, palladium, rhodium, or nickel, under a hydrogen atmosphere. nih.govresearchgate.net The conditions for these reactions can range from mild to harsh, depending on the substrate and the catalyst used. For instance, the hydrogenation of substituted pyridines can be achieved using catalysts like platinum oxide (PtO2) under hydrogen pressure. researchgate.net The choice of solvent and additives can also influence the reaction's efficiency and stereoselectivity. nih.gov
A key starting material for the synthesis of the 2-(piperidin-3-yl)piperidine core is 2,3'-bipyridine (B14897). The catalytic hydrogenation of 2,3'-bipyridine would directly yield the desired 2,3'-bipiperidine (B13252030) scaffold. nih.gov Various catalysts and conditions have been developed for the hydrogenation of bipyridine and its derivatives, often employing rhodium or platinum-based catalysts. rsc.org
Reductive amination is another powerful tool for the synthesis of piperidines from acyclic precursors. This reaction involves the condensation of a dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine. This method is particularly useful for constructing substituted piperidines with control over the stereochemistry. harvard.edu
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Platinum Oxide (PtO₂) | H₂ (gas), various pressures, often in acidic media | Effective for a wide range of pyridine derivatives. | Can require high pressure and may not be suitable for sensitive functional groups. | researchgate.net |
| Palladium on Carbon (Pd/C) | H₂ (gas) or transfer hydrogenation (e.g., ammonium (B1175870) formate), ambient or elevated temperature | Readily available, versatile, can be used for transfer hydrogenation. | May be less active for some electron-deficient pyridines. | organic-chemistry.org |
| Rhodium on Carbon (Rh/C) | H₂ (gas), often at milder conditions than Pt or Pd | High activity, can be used under milder conditions. | More expensive than Pt or Pd. | rsc.org |
| Nickel (e.g., Raney Ni) | H₂ (gas), often at high temperature and pressure | Cost-effective for large-scale synthesis. | Requires harsh conditions, may lead to side reactions. | nih.gov |
Intramolecular Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization is a versatile strategy for the construction of the piperidine ring from a suitably functionalized acyclic precursor. This approach relies on the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. A variety of reaction types can be employed to achieve this transformation.
One common method is the intramolecular reductive amination of amino-aldehydes or amino-ketones. harvard.edu In this process, the amine and carbonyl functionalities within the same molecule condense to form a cyclic iminium ion, which is then reduced to the piperidine. Another important strategy is the intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the appropriate position in an alkyl chain to form the ring. whiterose.ac.uk
Radical cyclizations have also emerged as a powerful tool for piperidine synthesis. nih.gov These reactions often involve the generation of a nitrogen- or carbon-centered radical that undergoes an intramolecular addition to a double or triple bond to form the heterocyclic ring. The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated cyclization to form pyrrolidines and piperidines.
Nucleophilic Substitution and Coupling Reactions for Piperidine Scaffolds
Nucleophilic substitution reactions are fundamental to the synthesis of functionalized piperidines. These reactions can be used to introduce substituents onto a pre-existing piperidine ring or to construct the ring itself. For instance, the reaction of a dihalide with a primary amine can lead to the formation of a piperidine ring through a double nucleophilic substitution. organic-chemistry.org
More advanced metal-catalyzed cross-coupling reactions have also been employed in the synthesis of complex piperidine derivatives. For example, palladium-catalyzed coupling reactions can be used to form carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly functionalized piperidine scaffolds. whiterose.ac.uk The synthesis of the 2,3'-bipyridine precursor to 2,3'-bipiperidine can be achieved through various cross-coupling methods, such as Suzuki or Stille couplings, which are widely used for the synthesis of bipyridine derivatives. mdpi.com
Development of Specific Synthetic Routes for 1-Methyl-2-(piperidin-3-yl)piperidine Core Structures
The synthesis of the specific target molecule, this compound, requires a two-stage approach: the formation of the 2-(piperidin-3-yl)piperidine (also known as 2,3'-bipiperidine) core, followed by the selective N-methylation of one of the piperidine rings.
A plausible and direct route to the 2,3'-bipiperidine core involves the catalytic hydrogenation of 2,3'-bipyridine. nih.gov Once the bipiperidine is obtained, the final step is the introduction of the methyl group onto one of the nitrogen atoms. Reductive amination using formaldehyde (B43269) is a common and efficient method for the N-methylation of secondary amines. pearson.com This reaction proceeds via the formation of an iminium ion, which is then reduced by a suitable reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. harvard.edu
Microwave-Assisted Synthesis Protocols for Piperidine Derivatives
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.govtsijournals.com The application of microwave irradiation to the synthesis of piperidine derivatives has been shown to be highly effective in various reaction types. mdpi.commdpi.com
For the N-methylation step in the synthesis of this compound, a microwave-assisted reductive amination could offer significant advantages over conventional heating methods. The rapid heating provided by microwaves can lead to shorter reaction times and potentially cleaner reactions. Several studies have reported the successful use of microwave irradiation for the N-alkylation of piperidines and other amines. researchgate.net For instance, the microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one with other reagents has been reported to proceed efficiently. nih.gov
| Reaction Type | Substrates | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| N-Alkylation | Piperidine, Alkyl Halide | Microwave irradiation, often solvent-free or in a high-boiling solvent | Reduced reaction times, improved yields, cleaner reactions | researchgate.net |
| Multicomponent Reactions | Aldehydes, Amines, etc. | Microwave irradiation, often catalyst-free or with a solid-supported catalyst | Rapid assembly of complex molecules, high atom economy | nih.gov |
| Cyclocondensation | Dihalides, Primary Amines | Microwave irradiation, aqueous media | Environmentally friendly, fast, and efficient | organic-chemistry.org |
Phase Transfer Catalysis in the Synthesis of N-Substituted Piperidine Analogues
Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, which can transport a reactant from one phase to the other. phasetransfer.com PTC is particularly well-suited for N-alkylation reactions of amines, offering mild reaction conditions and avoiding the need for strong, hazardous bases and anhydrous solvents. arkat-usa.org
In the synthesis of this compound, PTC could be effectively employed for the N-methylation of the 2-(piperidin-3-yl)piperidine intermediate. The reaction would typically involve the bipiperidine dissolved in an organic solvent, an aqueous solution of a base (e.g., sodium hydroxide), a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The catalyst transports the hydroxide (B78521) ion into the organic phase to deprotonate the piperidine nitrogen, which then reacts with the methylating agent. This method has been successfully applied to the N-alkylation of various amines and amides. researchgate.net
Advanced Derivatization of this compound and Related Motifs
The structural motif of this compound, featuring two interconnected piperidine rings, presents a versatile scaffold for chemical modification. Advanced derivatization strategies focus on introducing diverse functionalities, controlling stereochemistry, and exploring the chemical space around this core structure to develop novel analogues.
Functionalization of Piperidine Rings and Exocyclic Modifications
The functionalization of pre-existing piperidine rings is a key strategy for creating analogues of this compound. researchgate.net This involves the direct introduction of substituents onto the heterocyclic rings or the modification of groups attached externally to the ring system (exocyclic modifications). wikipedia.org
Modern synthetic methods allow for regio-, diastereo-, and enantioselective C-H functionalization on the piperidine ring, controlled by specific catalysts and protecting groups. nih.gov For instance, rhodium-catalyzed reactions involving donor/acceptor carbenes have been effectively used for catalyst-controlled C-H functionalization. nih.gov The choice of the chiral dirhodium tetracarboxylate catalyst can direct the introduction of functional groups to specific positions (C-2, C-3, or C-4) of the piperidine ring. nih.gov For example, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-2-Cl-5-BrTPCP)₄ have been used to functionalize N-Boc-piperidine, yielding products with varying degrees of diastereoselectivity and enantioselectivity. nih.gov The diastereoselectivity of these reactions can be significantly influenced by the catalyst, with some catalysts providing a nearly 1:1 mixture of diastereomers while others can enhance the diastereomeric ratio to over 5:1. nih.gov
Exocyclic modifications involve altering substituents attached to the piperidine core. For a molecule like this compound, this could include modifications to the N-methyl group or the introduction of substituents on the carbon backbone of either piperidine ring. These modifications are crucial for modulating the physicochemical and biological properties of the resulting analogues. nih.govnih.gov For example, introducing different alkyl or aryl groups at the nitrogen atom can significantly alter a compound's lipophilicity and receptor binding interactions. nih.gov
| Method | Catalyst/Reagent | Position of Functionalization | Key Outcome/Observation | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed C-H Functionalization | Rh₂(S-DOSP)₄ | C2 | Produces a 1:1 mixture of diastereomers. | nih.gov |
| Rhodium-Catalyzed C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | C2 | Enhanced stereoselectivity (5.3:1 d.r., 83% ee for the major diastereomer). | nih.gov |
| Rhodium-Catalyzed C-H Functionalization | Rh₂(R-TPPTTL)₄ | C2 | Greatly improved diastereoselectivity (27:1 d.r.) but with lower enantioselectivity (69% ee). | nih.gov |
| α-Lithiation-Trapping | s-BuLi/TMEDA | C2, C6 | Diastereoselective method for accessing trans-piperidines. | whiterose.ac.uk |
Stereoselective Synthesis and Enantiomeric Separation of Chiral Piperidine Analogues
Given the multiple chiral centers in this compound, controlling the stereochemistry during synthesis is paramount for obtaining specific isomers. Stereoselective synthesis aims to produce a single or a desired enantiomer or diastereomer out of many possibilities. nih.gov
Asymmetric synthesis is a powerful approach to obtain enantiomerically enriched piperidine derivatives. researchgate.net This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.govresearchgate.net For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported, where the stereochemical outcome of an alkylation process was directed by a chiral group attached to the piperidine nitrogen. researchgate.net Depending on the reaction conditions, such as the protection or deprotection of a hydroxyl group on the chiral auxiliary, different diastereomeric ratios of the product can be obtained. researchgate.net
Once a mixture of enantiomers is synthesized, enantiomeric separation is required to isolate the pure stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established and widely used technique for this purpose. mdpi.com Polysaccharide-based CSPs, in particular, are effective for the enantioseparation of a wide range of chiral compounds, including amines. mdpi.com
Another common method for resolving racemates is through the formation of diastereomeric salts using a chiral resolving agent. google.com This process involves reacting the racemic mixture with a single enantiomer of a chiral acid or base. The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be crystallized and separated from the other. For example, chiral amino acids like N-acetyl-L-leucine have been successfully used as resolving agents to separate isomers of piperidine derivatives, achieving high enantiomeric purity (over 95% ee) in a single crystallization step. google.com Capillary electrophoresis (CE) is another technique where a chiral selector is added to the background electrolyte to interact differently with each enantiomer, enabling their separation based on changes in their apparent charge and volume. diva-portal.org
| Technique | Method/Reagent | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Alkylation with chiral auxiliary (D-phenylglycinol derivative) | Piperidin-2-one | Diastereomeric excess (de) depends on reaction conditions (e.g., use of protecting groups). | researchgate.net |
| Enantiomeric Separation | Chiral HPLC with Polysaccharide-based CSPs (e.g., CHIRALCEL-ODH®) | Chiral Amines | Baseline resolution of enantiomers for analytical and preparative purposes. | mdpi.com |
| Enantiomeric Resolution | Diastereomeric salt formation with N-acetyl-L-leucine | 2-piperidin-2-yl-ethanol | High enantiomeric excess (>95% ee) after a single crystallization. | google.com |
| Enantiomeric Separation | Capillary Electrophoresis (CE) with chiral counter-ion (e.g., DIKGA) | Pharmacologically active amines | Separation based on differential interaction with the chiral selector. | diva-portal.org |
Computational Chemistry and in Silico Modeling of 1 Methyl 2 Piperidin 3 Yl Piperidine and Its Analogues
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are instrumental in defining the intrinsic electronic characteristics and reactivity of 1-Methyl-2-(piperidin-3-yl)piperidine. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For piperidine (B6355638) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org The optimized geometry of this compound reveals the preferred conformations of the two piperidine rings and the orientation of the methyl group.
Vibrational analysis, also performed using DFT, calculates the frequencies of the normal modes of vibration. researchgate.net These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net For instance, the calculated vibrational spectra for piperidine-containing compounds show characteristic peaks for C-H stretching, N-H stretching (if present in analogues), and skeletal vibrations of the piperidine rings. nih.gov This computational approach allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net
Table 1: Representative Theoretical Vibrational Frequencies for a Piperidine Derivative Core Structure
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds in any aryl substituents. |
| C-H Stretch (Aliphatic) | 3000-2850 | Stretching vibrations of C-H bonds in the piperidine rings. |
| N-H Stretch | 3500-3300 | Stretching vibration of the N-H bond (in unsubstituted piperidine analogues). |
| C=O Stretch | 1750-1650 | Stretching vibration of a carbonyl group (in piperidone analogues). researchgate.net |
| C-N Stretch | 1250-1020 | Stretching vibrations of the carbon-nitrogen bonds in the piperidine rings. |
| C-C Stretch | 1200-800 | Stretching vibrations of the carbon-carbon bonds. |
Note: This table presents typical frequency ranges for key functional groups found in piperidine derivatives and is intended to be representative.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org For piperidine derivatives, the HOMO is often localized on the nitrogen atoms and parts of the carbon skeleton, indicating these are the primary sites for electrophilic attack. malayajournal.orgresearchgate.net The LUMO is typically distributed over the carbon and hydrogen atoms of the rings. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It helps to identify the electrophilic and nucleophilic sites. malayajournal.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.in For a molecule like this compound, the MEP would show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them nucleophilic centers. The hydrogen atoms would exhibit a positive potential. asianpubs.org
Table 2: Frontier Molecular Orbital (FMO) Properties of a Representative Piperidine Analogue
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.2 to -6.5 |
| LUMO Energy | -1.2 to 0.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 6.0 |
Note: The values are typical ranges observed for piperidine derivatives and provide an estimation of the electronic properties. malayajournal.orgasianpubs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
Table 3: Illustrative NBO Donor-Acceptor Interactions in a Piperidine Ring System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ* (C-C) | 2.5 - 8.5 |
| LP (N) | σ* (C-H) | 1.0 - 5.0 |
| σ (C-H) | σ* (C-C) | 0.5 - 2.0 |
| σ (C-C) | σ* (C-C) | 0.5 - 1.5 |
Note: This table shows representative stabilization energies for common electronic delocalizations within a piperidine framework. LP denotes a lone pair, and σ denotes an antibonding orbital.* wisc.edumdpi.com
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. jetir.org This method is crucial for identifying potential biological targets for a molecule and for understanding the specific interactions that govern the binding process.
For novel compounds like this compound and its analogues, molecular docking can be used to screen large databases of protein structures to identify potential biological targets. wjarr.com The piperidine scaffold is a common motif in many biologically active compounds, and derivatives have shown affinity for a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.net For example, numerous piperidine-based molecules are known to interact with sigma receptors (S1R and S2R), which are implicated in a range of neurological disorders. nih.gov
The binding affinity, often expressed as a docking score or an estimated inhibitory constant (Ki) or binding free energy (ΔG), is calculated to rank the potential targets. A lower docking score generally indicates a more favorable binding interaction. wjarr.com These predictions can then guide experimental studies to validate the potential biological activity of the compound.
Table 4: Predicted Binding Affinities of a Piperidine Analogue with Potential Protein Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Sigma-1 Receptor (S1R) | 5HK2 | -7.0 to -9.5 |
| Dopamine (B1211576) D3 Receptor | 3PBL | -6.5 to -8.5 |
| Acetylcholinesterase (AChE) | 4EY7 | -6.0 to -8.0 |
| Muscarinic M1 Receptor | 5CXV | -5.5 to -7.5 |
Note: The binding affinities are representative values obtained from docking simulations and serve to prioritize potential targets for further investigation. nih.govresearchgate.netresearchgate.net
Once a potential protein target is identified, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. researchgate.net This model allows for the characterization of the specific molecular interactions that stabilize the binding. Common interactions observed for piperidine derivatives at the active sites of proteins include:
Hydrogen Bonds: The nitrogen atom of the piperidine ring, especially when protonated, can act as a hydrogen bond donor. It can also act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) are often critical for binding. nih.gov
Hydrophobic Interactions: The aliphatic carbon skeleton of the piperidine rings can form favorable hydrophobic interactions with nonpolar amino acid residues such as Val, Leu, Ile, and Phe. jetir.org
Ionic Interactions (Salt Bridges): If the piperidine nitrogen is protonated (positively charged), it can form a strong ionic interaction with a negatively charged amino acid residue like aspartate or glutamate. nih.gov
Pi-Cation Interactions: The positively charged nitrogen atom can also interact favorably with the electron-rich pi systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Pi-Pi Stacking: If the piperidine derivative contains aromatic substituents, these can engage in pi-pi stacking interactions with aromatic residues in the protein's active site. jetir.org
By analyzing these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity, which is invaluable for the rational design of more potent and specific analogues.
Table 5: Common Molecular Interactions between Piperidine-Based Ligands and Protein Active Sites
| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Piperidine Nitrogen (as donor/acceptor) | Asp, Glu, Ser, Tyr, Gln, Asn |
| Ionic Interaction | Protonated Piperidine Nitrogen | Asp, Glu |
| Pi-Cation | Protonated Piperidine Nitrogen | Phe, Tyr, Trp |
| Hydrophobic | Piperidine Ring Carbons, Alkyl Substituents | Ala, Val, Leu, Ile, Phe, Pro |
| Pi-Pi Stacking | Aromatic Substituents | Phe, Tyr, Trp |
Note: This table summarizes the key types of non-covalent interactions that are frequently observed in the binding of piperidine derivatives to biological targets. jetir.orgnih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For piperidine derivatives like this compound, MD simulations provide critical insights into their dynamic behavior and the stability of their binding to biological targets, such as receptors or enzymes. These simulations can elucidate the conformational changes that occur upon binding and the key interactions that stabilize the ligand-receptor complex.
A crucial aspect of evaluating binding stability through MD simulations is the analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile for both the protein and the ligand indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. For instance, in a simulation of a piperidine-based ligand with its target receptor, the RMSD of the protein's Cα atoms and the ligand's heavy atoms are monitored. Stable RMSD values, typically fluctuating within a narrow range (e.g., 1-3 Å) after an initial equilibration period, suggest a stable binding mode.
Furthermore, the stability of the complex is often maintained by a network of hydrogen bonds between the ligand and the amino acid residues of the protein. The occupancy of these hydrogen bonds throughout the simulation is a key indicator of their strength and importance for binding. High-occupancy hydrogen bonds are considered critical for the stability of the ligand-protein interaction.
The binding free energy is another critical parameter that can be calculated from MD simulations to quantify the affinity of a ligand for its target. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these energies. The binding free energy is typically decomposed into various components, such as van der Waals, electrostatic, and solvation energies, to understand the driving forces of the binding event. A more negative binding free energy indicates a higher binding affinity.
To illustrate, consider a hypothetical MD simulation of an analogue of this compound binding to a nicotinic acetylcholine (B1216132) receptor (nAChR) ligand-binding domain. The following tables present representative data that could be obtained from such a simulation.
Table 1: Representative Binding Free Energy Decomposition of a Piperidine Analogue to a Nicotinic Acetylcholine Receptor Ligand-Binding Domain
| Energy Component | Binding Free Energy (kcal/mol) |
| Van der Waals Energy | -35.5 |
| Electrostatic Energy | -15.2 |
| Polar Solvation Energy | 28.7 |
| Non-polar Solvation Energy | -3.8 |
| Total Binding Free Energy | -25.8 |
Table 2: Representative Hydrogen Bond Occupancy between a Piperidine Analogue and Key Residues of a Nicotinic Acetylcholine Receptor Ligand-Binding Domain
| Ligand Atom | Receptor Residue | Occupancy (%) |
| N1 (Piperidine) | TRP A:149 (Backbone C=O) | 85.2 |
| H (N1-H) | GLN B:57 (Side Chain C=O) | 65.7 |
| N-Methyl | TYR A:93 (Side Chain OH) | 30.1 |
In Silico Prediction of Biological Activity Spectra (PASS) for Novel Piperidine Structures
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structural formula. The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).
For novel piperidine structures like this compound and its analogues, PASS can be a valuable tool in the early stages of drug discovery to identify potential therapeutic applications and to guide further experimental studies. A Pa value greater than 0.7 suggests a high probability of exhibiting the predicted activity, while a Pa value between 0.5 and 0.7 indicates a moderate probability. Activities with Pa values less than 0.5 are less likely but may point towards novel mechanisms of action if confirmed experimentally.
The diverse pharmacological activities of piperidine-containing compounds make them interesting candidates for PASS analysis. Predictions for such compounds often include activities related to the central nervous system (CNS), such as nootropic, antidepressant, and antipsychotic effects, as well as enzyme inhibitory activities, like monoamine oxidase (MAO) inhibition, and effects on various receptor systems. clinmedkaz.org
Below is a hypothetical PASS prediction for a novel piperidine structure, illustrating the range of potential biological activities that could be explored.
Table 3: Representative PASS Prediction for a Novel Piperidine Structure
| Predicted Biological Activity | Pa | Pi |
| Nootropic | 0.812 | 0.011 |
| Monoamine oxidase B inhibitor | 0.789 | 0.023 |
| Antidepressant | 0.754 | 0.031 |
| Anxiolytic | 0.715 | 0.045 |
| Nicotinic alpha7 receptor agonist | 0.688 | 0.052 |
| Antipsychotic | 0.643 | 0.067 |
| Neuroprotective | 0.611 | 0.078 |
| Kinase inhibitor | 0.576 | 0.102 |
| Anti-inflammatory | 0.521 | 0.134 |
| Vasodilator | 0.489 | 0.156 |
Investigation of Biological Activities and Molecular Target Interactions for 1 Methyl 2 Piperidin 3 Yl Piperidine Derivatives
Anticancer and Cytotoxic Activities in In Vitro Models
Piperidine (B6355638) derivatives have been a significant focus of anticancer drug discovery due to their ability to target various biological pathways involved in cancer progression. researchgate.netnih.gov Research has demonstrated their potential to induce cytotoxicity in a range of cancer cell lines. nih.govnih.gov
The cytotoxic effects of piperidine derivatives have been evaluated against several human cancer cell lines, including the A549 human lung cancer cell line. researchgate.netnwmedj.org In one study, a synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, was tested for its anticancer activity on A549 cells using an MTT assay. nwmedj.orgnwmedj.org The compound demonstrated a dose-dependent cytotoxic effect, with the highest cytotoxicity of 66.90% observed at a concentration of 100 µM and the lowest (5.57%) at 6.25 µM. nwmedj.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound was determined to be 32.43 µM, indicating a high level of cytotoxic effect against A549 cells. nwmedj.orgresearchgate.net
Another series of derivatives, 3,5-bis(benzylidene)-4-piperidones, also showed significant, tumor-selective toxicity. nih.gov These compounds were generally more toxic to various cancer cell lines, including human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2, HSC-4), and human colorectal adenocarcinoma cells (Colo-205, HT29), than to non-malignant cells. nih.gov
| Concentration (µM) | Cytotoxicity (%) | IC50 (µM) |
|---|---|---|
| 100 | 66.90 | 32.43 |
| 6.25 | 5.57 |
The anticancer activity of certain piperidine derivatives is linked to their ability to modulate critical cellular signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. nih.gov The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. nih.govmdpi.com
A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to be a potent inhibitor of the NF-κB signaling pathway. nih.gov The mechanism of action involves the direct inhibition of IκB kinase (IKK), a key enzyme complex that activates NF-κB. nih.gov In the canonical NF-κB pathway, IKK phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of NF-κB, where it activates target genes. nih.gov
Studies demonstrated that EF24 effectively blocks the tumor necrosis factor (TNF)-α-induced phosphorylation and degradation of IκB. nih.gov Furthermore, in an in vitro reconstituted system, EF24 directly inhibited the catalytic activity of IKKβ. nih.gov By targeting IKK, EF24 potently suppresses the nuclear translocation of NF-κB, with an IC50 value of 1.3 µM, which is about 10 times more potent than curcumin. nih.gov This inhibition of the IKK/NF-κB pathway provides a molecular explanation for the potent anticancer activity observed with this class of piperidine derivatives. nih.gov
Antioxidant Potential and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. Piperidine derivatives have been investigated for their potential as antioxidant agents capable of scavenging free radicals. innovareacademics.innwmedj.orgresearchgate.net
The antioxidant activity of piperidine derivatives is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. nwmedj.orgnwmedj.org
In a study evaluating 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, the compound showed limited DPPH radical scavenging activity when compared to the standard antioxidant, ascorbic acid. nwmedj.orgresearchgate.net In the DPPH assay, the absorbance for the piperidine molecule ranged from 1.339±0.044 to 1.072±0.120 across different concentrations, while ascorbic acid's absorbance varied from 1.263±0.057 to 0.675±0.093. nwmedj.orgresearchgate.net Similarly, in the CUPRAC assay, the piperidine derivative showed lower absorbance values (0.132±0.042 and 0.142±0.031) compared to ascorbic acid (0.227±0.052 and 1.768±0.176), suggesting modest antioxidant capacity in these specific tests. nwmedj.orgresearchgate.net However, other studies on different piperidine derivatives have reported significant free radical scavenging activity, indicating that the antioxidant potential is highly dependent on the specific molecular structure. researchgate.netresearchgate.netscispace.com
| Compound | Concentration Range (µM) | Absorbance |
|---|---|---|
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | 15.6 | 0.132 ± 0.042 |
| 250 | 0.142 ± 0.031 | |
| Ascorbic Acid (Control) | 15.6 | 0.227 ± 0.052 |
| 250 | 1.768 ± 0.176 |
Antimicrobial Efficacy Against Pathogenic Microorganisms
The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Piperidine-containing compounds have been explored for their potential to inhibit the growth of pathogenic microorganisms. biointerfaceresearch.combiomedpharmajournal.org
The antibacterial activity of newly synthesized piperidine derivatives has been tested against both Gram-positive and Gram-negative bacteria using methods like the disc diffusion method. biointerfaceresearch.comresearchgate.net In one study, two derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (Compound 1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (Compound 2), were evaluated against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com
Both compounds were active against the tested strains. biointerfaceresearch.com Compound 2 displayed excellent antibacterial activity, which was more potent than its analogue, Compound 1. biointerfaceresearch.com Notably, Compound 2 showed good activity against the Gram-positive Staphylococcus aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com Both derivatives were also active against the Gram-negative E. coli. biointerfaceresearch.com Other studies have synthesized novel series of piperidine derivatives that also demonstrated potent activity against clinically isolated resistant strains of Gram-positive and Gram-negative bacteria. nih.gov
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| Compound 1 | 19 ± 1.63 | 28 ± 2.16 |
| Compound 2 | 23 ± 2.45 | 31 ± 3.56 |
| Chloramphenicol (Standard) | 25 ± 2.12 | 34 ± 2.14 |
Antifungal Activity Assessment
Derivatives of piperidine have been investigated for their potential as antifungal agents against a range of plant pathogenic fungi. In one study, novel thymol (B1683141) derivatives incorporating a piperidine moiety were designed and evaluated. The results highlighted two compounds, 5m and 5t, which demonstrated remarkable in vitro antifungal activity against Phytophthora capsici, with EC50 values of 8.420 and 8.414 μg/mL, respectively. nih.gov These efficacies were superior to the commercial fungicides azoxystrobin (B1666510) (EC50 of 20.649 μg/mL) and carbendazim (B180503) (EC50 of 251.625 μg/mL). nih.gov
Another derivative, compound 5v, exhibited potent in vitro activity against Sclerotinia sclerotiorum, with an EC50 value of 12.829 μg/mL, which was significantly better than azoxystrobin (EC50 of 63.629 μg/mL). nih.gov Further mechanistic studies showed that this compound caused mycelial shrinkage and collapse in the fungus. nih.gov Another study on a different set of six novel piperidine derivatives found that some compounds showed a varying degree of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net However, these six compounds were inactive against Fusarium verticillioides, Candida utilis, and Penicillium digitatum. researchgate.net
| Compound | Fungal Species | EC50 Value (μg/mL) | Reference |
|---|---|---|---|
| Compound 5m | Phytophthora capsici | 8.420 | nih.gov |
| Compound 5t | Phytophthora capsici | 8.414 | nih.gov |
| Compound 5v | Sclerotinia sclerotiorum | 12.829 | nih.gov |
| Azoxystrobin (Standard) | Phytophthora capsici | 20.649 | nih.gov |
| Azoxystrobin (Standard) | Sclerotinia sclerotiorum | 63.629 | nih.gov |
Enzyme Inhibition and Modulatory Activities
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies
Piperidine-based structures are key components in the design of cholinesterase inhibitors for potential application in conditions like Alzheimer's disease. Research into piperidinone derivatives showed that these compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to varying degrees. acgpubs.org For instance, a series of α,β-unsaturated carbonyl-based piperidinone derivatives exhibited AChE inhibitory activity with IC50 values ranging from 12.55-23.75 µM. acgpubs.org Compound 1d in this series, which contains a nitro substituent, was the most potent against AChE with an IC50 of 12.55 µM. acgpubs.org Another compound, 1g, which has chlorine substituents, was the most effective against BuChE (IC50 = 17.28 µM) and acted as a dual inhibitor. acgpubs.org
In a separate study, quinoline (B57606) thiosemicarbazones featuring a piperidine moiety were synthesized and evaluated. Several of these compounds were identified as potent dual inhibitors of both AChE and BChE. nih.gov The most active compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, displayed IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. nih.gov Furthermore, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, with compound 5d (containing a fluorine atom at the ortho position) showing the highest activity against AChE with an IC50 of 13 nM, which was more potent than the reference drug donepezil. nih.gov
| Compound Class | Target Enzyme | Most Potent Compound | IC50 Value | Reference |
|---|---|---|---|---|
| Piperidinone Derivatives | AChE | Compound 1d (nitro substituent) | 12.55 µM | acgpubs.org |
| BuChE | Compound 1g (chloro substituent) | 17.28 µM | acgpubs.org | |
| Quinoline Thiosemicarbazones | AChE | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | 9.68 µM | nih.gov |
| BuChE | 11.59 µM | nih.gov | ||
| N-(2-(piperidine-1-yl)ethyl)benzamide Derivatives | AChE | Compound 5d (ortho-fluoro) | 13 nM | nih.gov |
Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulation
The glucagon-like peptide-1 receptor (GLP-1R) is a significant target in metabolic diseases. Small molecule positive allosteric modulators (PAMs) that enhance the receptor's response to its natural ligands are of great interest. researchgate.netmdpi.com A notable discovery in this area is the piperidine derivative 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, known as V-0219. acs.orggalchimia.com This compound was identified as a potent PAM of the GLP-1R, capable of doubling insulin (B600854) secretion at nanomolar concentrations. galchimia.com V-0219 demonstrated the ability to enhance GLP-1R stimulation with subnanomolar potency in the potentiation of insulin secretion and showed no significant off-target activities. acs.org The development of such piperidine-containing small molecules represents a promising therapeutic strategy for obesity-associated diabetes. acs.org
Sigma Receptor (S1R, S2R) Ligand Affinity and Agonistic Properties
Derivatives containing the piperidine moiety have been shown to be a key structural element for achieving high affinity at sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govacs.org In one study, replacing a piperazine (B1678402) ring with a piperidine ring in a series of compounds dramatically increased affinity for the σ1 receptor (Ki changed from 1531 nM to 3.64 nM) without significantly affecting affinity at the histamine (B1213489) H3 receptor. nih.govacs.org This highlights the piperidine ring as a crucial element for σ1 receptor activity. nih.gov
Another investigation of piperidine and piperazine-based compounds identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent S1R ligand with a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol. nih.gov Functional assays confirmed this compound acts as an S1R agonist. nih.gov Further studies on N-methyl piperidine derivatives showed they possess strong to moderate affinity for S1R, with Ki values ranging from 0.54 to 108 nM, and varying degrees of selectivity over the S2R. unict.it
| Compound Class/Modification | Target Receptor | Affinity (Ki) | Reference |
|---|---|---|---|
| Piperidine vs. Piperazine core | σ1R | 3.64 nM vs. 1531 nM | nih.govacs.org |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1R | 3.2 nM | nih.gov |
| N-methyl piperidine derivatives | S1R | 0.54 - 108 nM | unict.it |
| Compound 11 (piperidine core) | σ1R | 4.41 nM | nih.gov |
| Compound 11 (piperidine core) | σ2R | 67.9 nM | nih.gov |
Monoamine Transporter (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporter) Interaction Profiles
Structurally constrained cis-3,6-disubstituted piperidine derivatives have been explored for their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govacs.org In a study of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, one enantiomer, S,S-(-)-19a, showed the highest potency for DAT with an IC50 of 11.3 nM. nih.gov This compound was also found to be more selective for DAT compared to SERT and NET than the reference compound GBR 12909. nih.gov These findings establish the 3,6-disubstituted piperidine framework as a promising template for developing high-affinity DAT inhibitors. nih.gov Other research has indicated that certain novel piperidine derivatives mediate their antidepressant-like effects through the monoaminergic system. anadolu.edu.trresearchgate.net
Other Enzymatic Targets (e.g., α-Amylase, 11β-HSD1, NLRP3 ATPase, Insulysin)
α-Amylase: Piperidine derivatives have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. A series of piperidinyl-substituted chalcones were synthesized and tested, with all compounds showing inhibitory activity against α-amylase, with IC50 values in the range of 9.86–35.98 μM. nih.govresearchgate.net Another study on a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, reported an in vitro inhibitory activity of 97.30% against the α-amylase enzyme. nih.gov Chalcone derivatives of piperidine also demonstrated high α-amylase inhibition, ranging from 85.82% to 96.62% at a concentration of 1000 μg/mL. nih.gov
11β-HSD1: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a target for therapies aimed at treating type 2 diabetes and obesity. nih.govmdpi.com Piperidine amide and urea (B33335) derivatives have been evaluated for their potential to inhibit 11β-HSD1. nih.gov These compounds demonstrated good in vivo activity, leading to reductions in both fasting and non-fasting blood glucose levels. nih.gov
NLRP3 ATPase: The NLRP3 inflammasome is a key component of the innate immune system, and its inhibition is a therapeutic goal for inflammatory diseases. A series of derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were designed as NLRP3 inhibitors. nih.govnih.gov Selected compounds from this series were evaluated for their ability to reduce the ATPase activity of human recombinant NLRP3. nih.govresearchgate.netresearchgate.net Compounds 9, 13, and 18 emerged as the most promising inhibitors from this series. nih.gov
Insulysin: There is currently no available research data specifically detailing the inhibition of insulysin by 1-Methyl-2-(piperidin-3-yl)piperidine derivatives within the provided search results.
| Enzymatic Target | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| α-Amylase | Piperidinyl-substituted Chalcones | IC50 values from 9.86-35.98 µM | nih.govresearchgate.net |
| 11β-HSD1 | Piperidine Amide/Urea Derivatives | Reduced fasting and non-fasting blood glucose in vivo | nih.gov |
| NLRP3 ATPase | 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives | Inhibition of human recombinant NLRP3 ATPase activity | nih.govnih.govresearchgate.netresearchgate.net |
Based on a comprehensive search of publicly available scientific literature, a detailed structure-activity relationship (SAR) analysis for analogues of the specific compound "this compound" cannot be provided. The research data required to construct a thorough and scientifically accurate article on the biological activities and molecular target interactions of its derivatives, as outlined in the user's request, is not present in the indexed scientific papers.
The requested investigation would require systematic studies on a series of analogues of this compound, where chemical substitutions are methodically altered and the corresponding effects on biological potency, target selectivity, and efficacy are measured. Such a body of research focused on this specific 2,3'-bipiperidine (B13252030) scaffold does not appear to be available.
While broader research exists for various other classes of piperidine-containing compounds, including more complex bis-piperidine alkaloids and other substitution patterns, this information falls outside the strict scope of the user's request to focus solely on "this compound" and its direct analogues. To ensure scientific accuracy and adhere to the explicit instructions, no content can be generated without the specific foundational data.
Future Perspectives and Emerging Research Avenues for 1 Methyl 2 Piperidin 3 Yl Piperidine
Development of Innovative Synthetic Methodologies for Bis-Piperidine Scaffolds
The construction of complex, three-dimensional molecules like bis-piperidines has historically posed significant synthetic challenges, often requiring lengthy, multi-step processes. news-medical.net However, recent innovations are paving the way for more efficient and modular access to these valuable scaffolds.
A key area of advancement is the development of modular strategies that streamline synthesis. For instance, a novel two-step method combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This approach dramatically simplifies the construction of complex piperidines, reducing processes that previously took 7-17 steps down to just 2-5. news-medical.net Another innovative strategy involves the hydrogenation of pyridine (B92270) precursors. The use of heterogeneous cobalt catalysts has enabled acid-free hydrogenation in aqueous solvents, while rhodium and palladium catalysts have proven effective for the stereoselective synthesis of highly substituted piperidines from corresponding pyridines. nih.gov
Bio-inspired synthesis represents another promising frontier. Drawing inspiration from natural biosynthetic pathways, researchers are developing methods like biomimetic transannular cyclization to construct intricate bis-piperidine frameworks, such as those found in marine alkaloids. mdpi.com These strategies often leverage advanced cyclization reactions, including the aza-Michael reaction, to build the core ring systems. nih.govacs.org
| Synthetic Methodology | Key Features | Potential Advantages |
|---|---|---|
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step, modular approach for functionalizing piperidines. news-medical.net | Drastically reduces step count, improves efficiency, avoids costly precious metal catalysts. news-medical.net |
| Catalytic Hydrogenation of Pyridines | Utilizes transition metal catalysts (Co, Rh, Pd) for dearomatization. nih.gov | Allows for stereoselective synthesis of highly substituted piperidines. nih.gov |
| Biomimetic Transannular Cyclization | Mimics natural product synthesis to form complex, fused ring systems. mdpi.com | Provides access to intricate tetracyclic bis-piperidine architectures. mdpi.com |
| Double Aza-Michael Reaction | Atom-efficient method for creating 2-substituted 4-piperidone (B1582916) building blocks. acs.org | Concise and high-yielding route to key synthetic intermediates. acs.org |
Identification of Novel Biological Targets and Therapeutic Applications
The unique three-dimensional structure of the bis-piperidine scaffold allows it to interact with a wide array of biological targets, suggesting vast therapeutic potential. clinmedkaz.org Emerging research is focused on identifying and validating these targets to unlock new applications for compounds like 1-Methyl-2-(piperidin-3-yl)piperidine and its analogues.
In silico prediction tools are increasingly used as a preliminary step to identify likely protein targets and predict pharmacological activity spectra. clinmedkaz.org These computational approaches suggest that piperidine (B6355638) derivatives can affect diverse biological systems, including enzymes, receptors, transport systems, and ion channels, indicating potential applications in oncology and for treating central nervous system (CNS) disorders. clinmedkaz.org
Experimental screening and validation have identified several specific targets for piperidine-containing molecules. For example, certain derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in a range of inflammatory and autoimmune diseases. mdpi.comresearchgate.net Other research has shown that piperidine-based compounds can act as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com Furthermore, piperidinyl piperidine analogues have been developed as highly potent and selective M2 muscarinic receptor antagonists, which can enhance the release of acetylcholine (B1216132) in the brain. nih.gov The anti-proliferative activity of piperidine derivatives against various cancer cell lines, including leukemia and myeloma, is also an active area of investigation. nih.govresearchgate.net
| Potential Biological Target | Associated Therapeutic Area | Example Piperidine Scaffold |
|---|---|---|
| NLRP3 Inflammasome | Inflammatory and Autoimmune Diseases mdpi.com | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one mdpi.comnih.gov |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease mdpi.com | (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides mdpi.com |
| M2 Muscarinic Receptor | Cognitive Disorders nih.gov | Piperidinyl piperidine analogues nih.gov |
| HDM2 (Human homolog of MDM2) | Cancer researchgate.net | Piperidine-derived p53-HDM2 interaction inhibitors researchgate.net |
| Monoacylglycerol Lipase (MAGL) | Neurological Disorders, Inflammation unisi.it | Benzylpiperidine derivatives unisi.it |
Advanced Integration of Computational and Experimental Approaches in Piperidine Research
The synergy between computational and experimental methods is accelerating the discovery and development of novel piperidine-based therapeutics. This integrated approach allows for a more efficient exploration of chemical space and a deeper understanding of molecular interactions.
A common workflow begins with an experimental screening campaign to identify initial "hit" compounds. nih.gov Following this, computational tools such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding modes of these hits with their target proteins. nih.govresearchgate.net This provides crucial insights into the key interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-protein complex. For example, docking studies on piperidine-based ligands for the sigma 1 receptor revealed critical interactions with amino acid residues like Glu172 and Asp126. nih.gov
Building on this structural understanding, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These computational models correlate specific structural features of the molecules with their biological activity, enabling the prediction of potency for newly designed compounds before they are synthesized. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. The entire cycle—from experimental screening to computational modeling and back to the synthesis of optimized compounds—represents a powerful paradigm in modern drug discovery. mdpi.comresearchgate.net
| Research Phase | Experimental Technique | Computational Technique | Objective |
|---|---|---|---|
| Hit Identification | High-Throughput Screening (HTS), In vitro biochemical assays mdpi.comnih.gov | Virtual Screening, In silico target prediction (e.g., PASS) clinmedkaz.org | Identify initial active compounds and potential biological targets. |
| Binding Mode Analysis | X-ray Crystallography nih.gov | Molecular Docking, Molecular Dynamics (MD) Simulations researchgate.netnih.gov | Understand how the compound interacts with its target protein at an atomic level. |
| Lead Optimization | Synthesis of Analogues, Structure-Activity Relationship (SAR) studies nih.gov | Quantitative Structure-Activity Relationship (QSAR), Fragment-based design researchgate.net | Rationally design and prioritize new analogues with improved potency and properties. |
Rational Design and Optimization of Next-Generation this compound Analogues
The rational design and optimization of lead compounds are critical for developing next-generation analogues with superior therapeutic profiles. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which molecular features are crucial for efficacy. For instance, in the optimization of a series of M4 muscarinic antagonists, exploration of the piperidine core revealed that ring expansion to a homopiperidine or adding a gem-dimethyl moiety to the piperidine ring could maintain or enhance potency. nih.gov
Pharmacophore hybridization is another powerful strategy. This involves combining structural elements from different known active compounds to create a new hybrid molecule with potentially synergistic or novel activities. nih.gov This approach was successfully used to develop dual FXR/PPARδ agonists by combining features of known agonists for each target. nih.gov Isosteric replacement, such as substituting a piperidine ring with a piperazine (B1678402), is also a common tactic to explore the impact of subtle structural changes on biological activity and properties like CNS penetration. unisi.itnih.gov These multidimensional optimization efforts are essential for transforming a promising initial hit into a viable drug candidate.
| Optimization Strategy | Description | Example Application |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of a lead compound to map the contributions of different structural features to biological activity. nih.gov | Modifying the piperidine core of M4 antagonists to improve potency and CNS penetration. nih.gov |
| Pharmacophore Hybridization | Combining key structural features from two or more different pharmacophores to create a novel molecule. nih.gov | Designing dual FXR/PPARδ agonists by merging structures of selective agonists. nih.gov |
| Isosteric Replacement | Replacing a functional group or ring system with another that has similar physical or chemical properties. unisi.it | Substituting a piperidine ring with a piperazine to assess the influence on MAGL inhibition. unisi.it |
| Biased Agonism Design | Modifying a ligand to selectively activate one signaling pathway over another at the same receptor. researchgate.net | Rational design of Mu Opioid Receptor (MOR) agonists with reduced recruitment of β-arrestin. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
